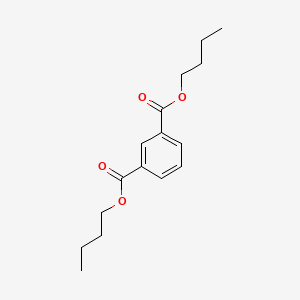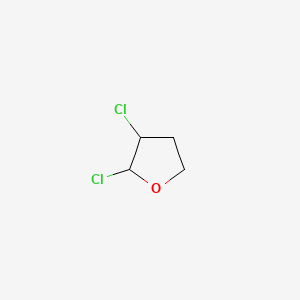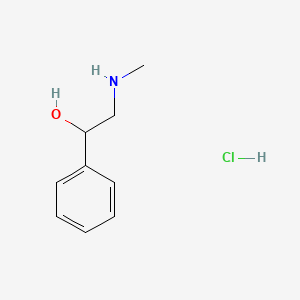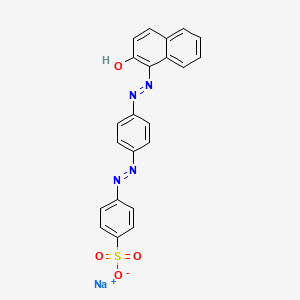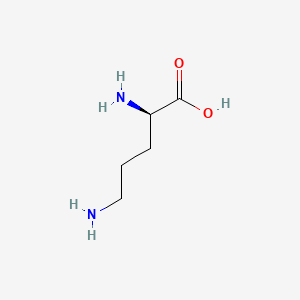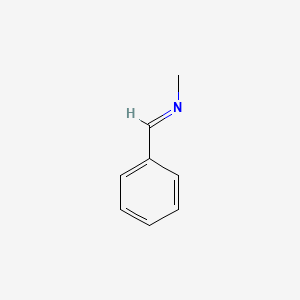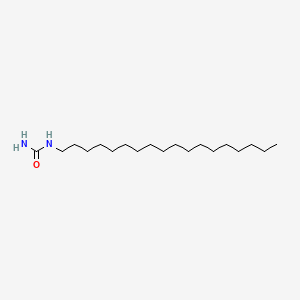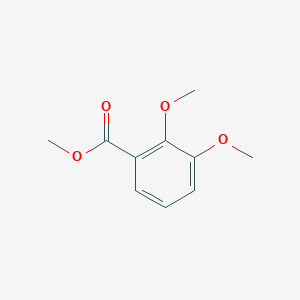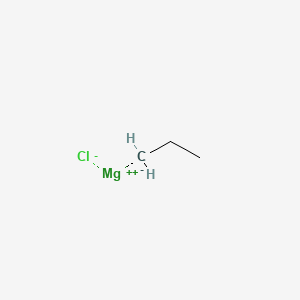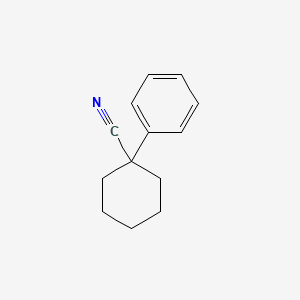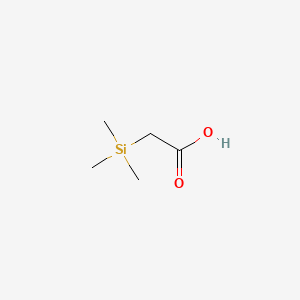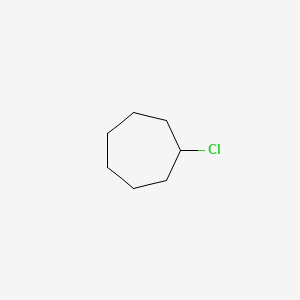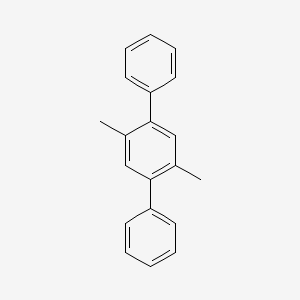
1,4-二甲基-2,5-二苯基苯
描述
1,4-Dimethyl-2,5-diphenylbenzene is a chemical compound with the molecular formula C20H18 and a molecular weight of 258.36 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 1,4-Dimethyl-2,5-diphenylbenzene involves the use of palladium(II) acetate, 1,2-dibromo-4,5-dimethylbenzene, 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, and phenylboronic acid . The treatment with Pd/C leads to the formation of 1,4-dimethyl-2,5-diphenylbenzene .Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-2,5-diphenylbenzene consists of a benzene ring with two methyl groups at the 1 and 4 positions and two phenyl groups at the 2 and 5 positions .科学研究应用
光环化反应
1,4-二甲基-2,5-二苯基苯已在光环化反应的背景下进行了研究。例如,Carruthers、Evans和Pooranamoorthy(1975年)研究了苯溶液中类似化合物的辐照,导致形成复杂的结构,如6,12-二甲基蒽(Carruthers, Evans, & Pooranamoorthy, 1975)。
s-吲哚烯的合成
Dahrouch等人(2001年)研究了从2,5-二甲基-1,4-双(羧烷基)苯起始合成1,5-二氢聚烷基化的s-吲哚烯。这个过程涉及受中心苯环上甲基影响的特定区域的环消除,表明在创造专门的有机化合物方面具有潜在应用(Dahrouch et al., 2001)。
自旋态研究
Lockhart和Bergman(1981年)使用与1,4-二甲基-2,5-二苯基苯化学相关的1,4-去氢苯,来研究自旋态对自由基对的影响。他们关于这些化合物在不同条件下的自旋态的发现有助于理解基本化学性质(Lockhart & Bergman, 1981)。
液晶的电光性能
Chiba和Yoshizawa(2008年)探讨了包含2,3-二氟-1,4-二苯基苯单元的液晶的电光性能。这项研究为利用这类化合物开发具有独特性能的先进液晶显示器提供了见解(Chiba & Yoshizawa, 2008)。
二苯基苯衍生物的合成和性质
Bartholomew等人(2000年)研究了1,4-二苯基苯衍生物,包括类似于1,4-二甲基-2,5-二苯基苯的化合物,以了解它们的堆积方式和晶体性质。这样的研究对于设计具有特定结构和电子性质的材料至关重要(Bartholomew et al., 2000)。
安全和危害
Safety measures for handling 1,4-Dimethyl-2,5-diphenylbenzene include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
1,4-dimethyl-2,5-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-15-13-20(18-11-7-4-8-12-18)16(2)14-19(15)17-9-5-3-6-10-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSIRMATSRRTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347390 | |
| Record name | 1,4-dimethyl-2,5-diphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2,5-diphenylbenzene | |
CAS RN |
20260-22-4 | |
| Record name | 1,4-dimethyl-2,5-diphenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

